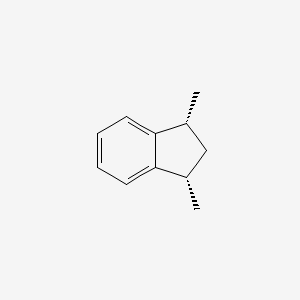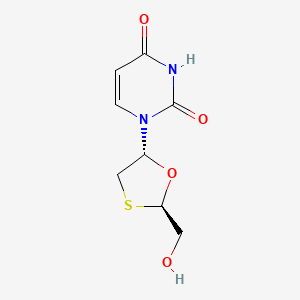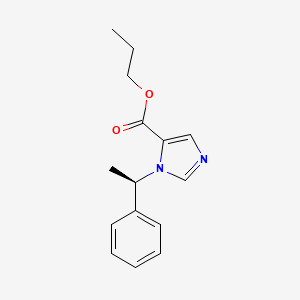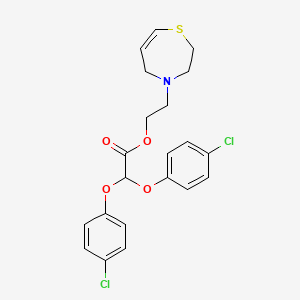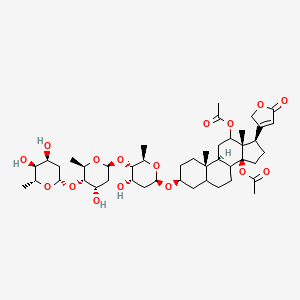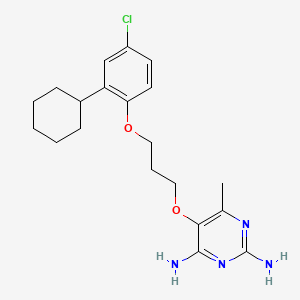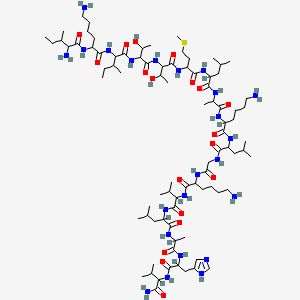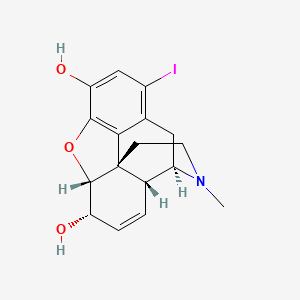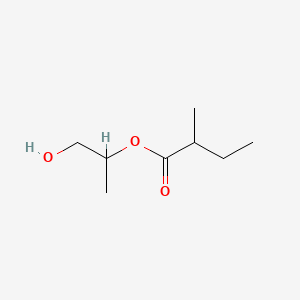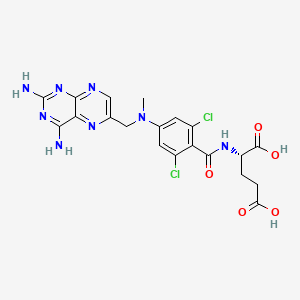
L-Glutamic acid, N-(2,6-dichloro-4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)benzoyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Glutamic acid, N-(2,6-dichloro-4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)benzoyl)- is a complex organic compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is known for its unique structure and properties, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutamic acid, N-(2,6-dichloro-4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)benzoyl)- involves multiple steps, starting from basic organic compounds. The process typically includes:
Formation of the pteridine ring: This step involves the condensation of appropriate precursors to form the pteridine ring system.
Coupling with L-Glutamic acid: The final step involves coupling the chlorinated benzoyl derivative with L-Glutamic acid under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
L-Glutamic acid, N-(2,6-dichloro-4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)benzoyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups, leading to different products.
Substitution: The chlorine atoms on the benzoyl ring can be substituted with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or ammonia.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
L-Glutamic acid, N-(2,6-dichloro-4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)benzoyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act by:
Binding to enzymes: Inhibiting or activating enzymatic activity.
Interacting with receptors: Modulating receptor function and signaling pathways.
Altering cellular processes: Affecting cellular metabolism and function.
Comparison with Similar Compounds
Similar Compounds
Methotrexate: A well-known chemotherapeutic agent with a similar pteridine structure.
Aminopterin: Another compound with structural similarities and similar biological activities.
Uniqueness
L-Glutamic acid, N-(2,6-dichloro-4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)benzoyl)- is unique due to its specific substitution pattern and the presence of both pteridine and glutamic acid moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and application.
Properties
CAS No. |
151648-47-4 |
|---|---|
Molecular Formula |
C20H20Cl2N8O5 |
Molecular Weight |
523.3 g/mol |
IUPAC Name |
(2S)-2-[[2,6-dichloro-4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C20H20Cl2N8O5/c1-30(7-8-6-25-17-15(26-8)16(23)28-20(24)29-17)9-4-10(21)14(11(22)5-9)18(33)27-12(19(34)35)2-3-13(31)32/h4-6,12H,2-3,7H2,1H3,(H,27,33)(H,31,32)(H,34,35)(H4,23,24,25,28,29)/t12-/m0/s1 |
InChI Key |
WTRBJWCGFNGLNY-LBPRGKRZSA-N |
Isomeric SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC(=C(C(=C3)Cl)C(=O)N[C@@H](CCC(=O)O)C(=O)O)Cl |
Canonical SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC(=C(C(=C3)Cl)C(=O)NC(CCC(=O)O)C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


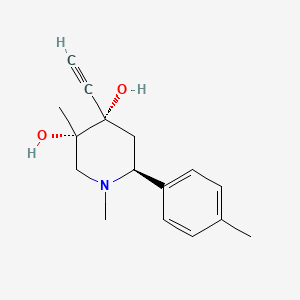
![(E)-but-2-enedioic acid;2-(8-chloro-6H-benzo[b][1,4]benzodioxepin-6-yl)-N,N-diethylethanamine](/img/structure/B12781217.png)
![4-[(R)-hydroxy-(5-imidazol-1-yl-2-methylphenyl)methyl]-3,5-dimethylbenzoic acid](/img/structure/B12781229.png)
